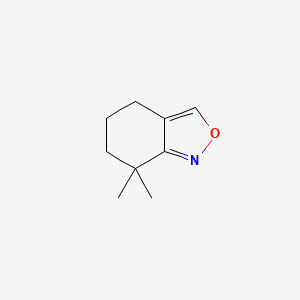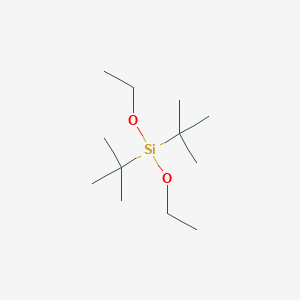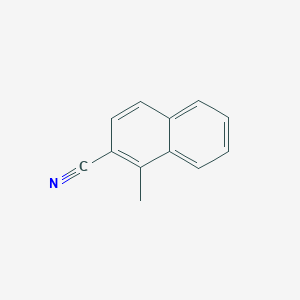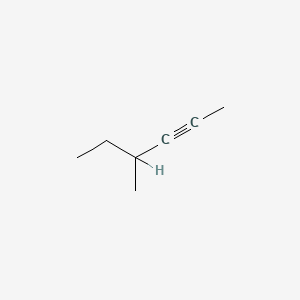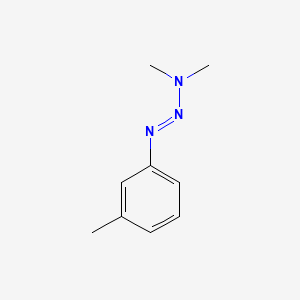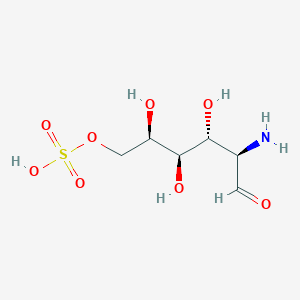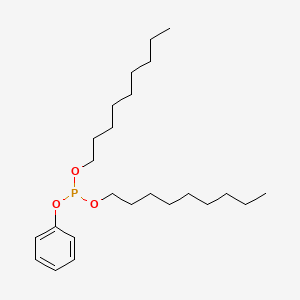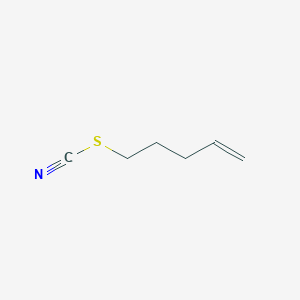
4-Pentenyl thiocyanate
Vue d'ensemble
Description
4-Pentenyl thiocyanate is a type of isothiocyanate . Isothiocyanates are common in natural products, synthetic drugs, and bioactive molecules . Many isothiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . The molecular formula of 4-Pentenyl thiocyanate is C6H9NS .
Synthesis Analysis
The synthesis of 4-Pentenyl thiocyanate involves the preparation of aliphatic isothiocyanates . The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .
Molecular Structure Analysis
The molecular structure of 4-Pentenyl thiocyanate is characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group . Both the glucose and the central carbon of the isothiocyanate are often further modified .
Chemical Reactions Analysis
Thiocyanates, including 4-Pentenyl thiocyanate, form strong complexes with many metals, particularly those of the transition series . Solutions of thiocyanates can form hydrogen cyanide and cyanide ions when exposed to sunlight or ultraviolet radiation .
Applications De Recherche Scientifique
Application in Oligosaccharide Synthesis
4-Pentenyl thiocyanate has been acknowledged for its role in the synthesis of oligosaccharides. Thioglycosides, including those derived from 4-pentenyl thiocyanate, serve as glycosyl donors in oligosaccharide synthesis, crucial in the formation of glycolipids and glycoproteins. This application is significant due to the biological importance of oligosaccharides in various cellular structures and functions (Garegg, 1997).
Role in Heterocyclization
The compound demonstrates its utility in the field of heterocyclization. For instance, its reaction with ammonia leads to the formation of specific perfluoro compounds with potential applications in various chemical processes (Popkova et al., 1992).
Contribution to Photochemical Transformations
In photochemical studies, derivatives of 4-pentenyl thiocyanate have been used to create complex molecular structures like bicyclo[3.2.2]nona-3,6-dien-2-one derivatives, demonstrating its application in synthesizing organic compounds (Uyehara et al., 1985).
Application in Nanocrystal Technology
Thiocyanate-capped nanocrystal colloids, involving compounds like 4-pentenyl thiocyanate, play a crucial role in semiconductor and metallic nanocrystal technology. This application is pivotal for developing thin-film nanocrystal solids, significantly impacting electronics and material science (Fafarman et al., 2011).
Use in Solvent Extraction Processes
4-Pentenyl thiocyanate has applications in solvent extraction, particularly in the extraction and separation of metals like scandium. This process demonstrates its utility in analytical chemistry and mineral processing (Kalyanaraman & Khopkar, 1977).
Involvement in Fatty Acid Oxidation Studies
This compound is utilized in biochemical research, particularly in studying the mechanisms of fatty acid oxidation. Its inhibitory effects on certain enzymes offer insights into metabolic processes and potential therapeutic applications (Fong & Schulz, 1978).
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for 4-Pentenyl thiocyanate is not available, it is known that thiocyanates, including 4-Pentenyl thiocyanate, are toxic substances . They are common pollutants in various industries and their presence in industrial wastewater is an urgent problem to be solved .
Propriétés
IUPAC Name |
pent-4-enyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-2-3-4-5-8-6-7/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXWRFXSAYFRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566179 | |
| Record name | Pent-4-en-1-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentenyl thiocyanate | |
CAS RN |
20243-54-3 | |
| Record name | Pent-4-en-1-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






